2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride
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Overview
Description
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a useful research compound. Its molecular formula is C36H19ClN6O12Ru-4 and its molecular weight is 864.1 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4,4’-dicarboxylic acid-2,2’-bipyridine: This can be achieved through oxidation reactions or other suitable methods.
Reaction with Ruthenium Salt: The synthesized 4,4’-dicarboxylic acid-2,2’-bipyridine is then reacted with a ruthenium salt, such as ruthenium trichloride ([RuCl3·3H2O]), under appropriate conditions to form the desired compound.
Purification: The product is purified through solvent extraction and other purification steps to obtain a pure compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction Reactions: It can also undergo reduction reactions under suitable conditions.
Substitution Reactions: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Solvents: Organic solvents like acetonitrile and dimethyl sulfoxide are often used due to their ability to dissolve the compound and facilitate reactions.
Major Products
Scientific Research Applications
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation, reduction, and carbonylation reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component in diagnostic agents.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photophysical properties.
Comparison with Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) chloride: This compound has similar photophysical properties but differs in its ligand structure.
Tris(4,4’-dicarboxylic acid-2,2’-bipyridyl)ruthenium(II) chloride: This compound is closely related and shares many applications but has different carboxylate groups.
Properties
Molecular Formula |
C36H19ClN6O12Ru-4 |
---|---|
Molecular Weight |
864.1 g/mol |
IUPAC Name |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride |
InChI |
InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6 |
InChI Key |
GINOQULVKVCOFM-UHFFFAOYSA-H |
Canonical SMILES |
[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2] |
Origin of Product |
United States |
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